
2-Fluoro-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,3,2-dioxaborolane is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes boron, oxygen, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-1,3,2-dioxaborolane can be synthesized through various methods. One common approach involves the reaction of boronic acid derivatives with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium to facilitate the process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for achieving high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are employed.
Major Products Formed
The major products formed from these reactions include substituted boronates, biaryl compounds, and various boron-containing heterocycles .
Aplicaciones Científicas De Investigación
2-Fluoro-1,3,2-dioxaborolane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In cross-coupling reactions, the boron atom facilitates the transfer of organic groups to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxaborolane-4,5-dione: Similar in structure but lacks the fluorine atom, resulting in different reactivity and stability.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains additional alkyl groups, which affect its solubility and reactivity.
Uniqueness
2-Fluoro-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high precision and stability .
Propiedades
Número CAS |
764724-64-3 |
|---|---|
Fórmula molecular |
C2H4BFO2 |
Peso molecular |
89.86 g/mol |
Nombre IUPAC |
2-fluoro-1,3,2-dioxaborolane |
InChI |
InChI=1S/C2H4BFO2/c4-3-5-1-2-6-3/h1-2H2 |
Clave InChI |
ZMQXEXOFIHTELU-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
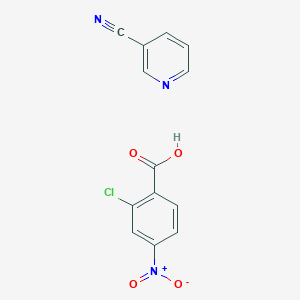
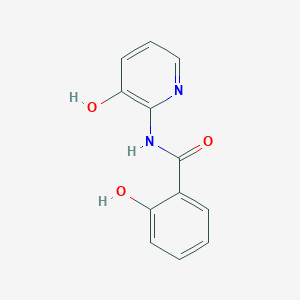
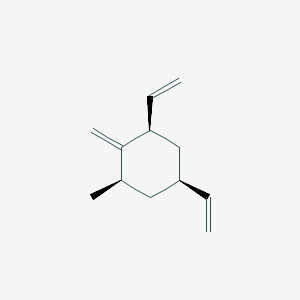
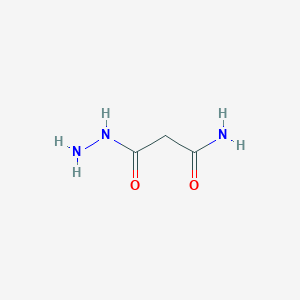
![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)
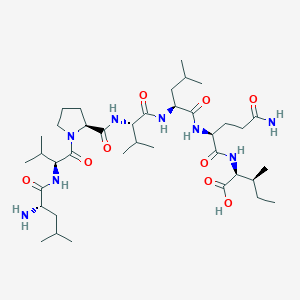

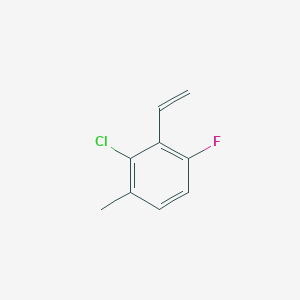


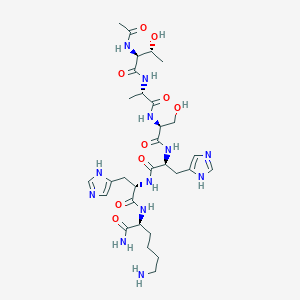
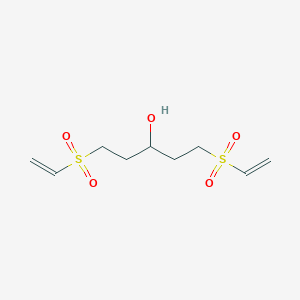
![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)
